9H,9H-Triacontafluoro-8,10-heptadecanedione
Overview
Description
9H,9H-Triacontafluoro-8,10-heptadecanedione is a chemical compound with the molecular formula C17H2F30O2 . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of 9H,9H-Triacontafluoro-8,10-heptadecanedione consists of 17 carbon atoms, 2 hydrogen atoms, 30 fluorine atoms, and 2 oxygen atoms . The molecular weight is 808.15 .Physical And Chemical Properties Analysis
9H,9H-Triacontafluoro-8,10-heptadecanedione is a solid at 20 degrees Celsius . It has a melting point range of 49.0 to 53.0 degrees Celsius . .Scientific Research Applications
Chemistry and Molecular Structure
The compound's unique structural characteristics have been a subject of interest in the field of organic chemistry. Research by Jie et al. (2010) demonstrates the synthesis of an exceedingly congested amine that illustrates significant steric effects and nitrogen planarity, showcasing the compound's unique molecular behavior and potential in chemical synthesis (Yuanping Jie et al., 2010).
Photoluminescence and Electroluminescence
Cho et al. (2007) investigated polyfluorenes and noted that the properties of such compounds, similar to 9H,9H-Triacontafluoro-8,10-heptadecanedione, are essential in understanding the minimal green emission in light-emitting devices, which is crucial for the development of advanced display and lighting technologies (Sung-Yong Cho et al., 2007).
Photochemical Reactions
Research by Hoang et al. (1998) explores the photochemical properties of compounds related to 9H,9H-Triacontafluoro-8,10-heptadecanedione. Their study on the pinacol rearrangement under irradiation provides insight into the photochemical behavior of such compounds, which can be relevant in developing photo-responsive materials (Mary Hoang et al., 1998).
Photogenerators in Chemical Synthesis
Shelkovnikov et al. (2011) demonstrated the use of thioxanthen-9-one derivatives, related to 9H,9H-Triacontafluoro-8,10-heptadecanedione, as photogenerators. This application is significant in the field of chemical synthesis, particularly in photodetritylation processes, showcasing the utility of such compounds in intricate chemical reactions (V. Shelkovnikov et al., 2011).
Optical Properties and Material Science
The study by Yamanoi et al. (2016) on the effects of substitution on solid-state fluorescence in 9-aryl-9-methyl-9H-9-silafluorenes reveals the impact of molecular modifications on optical properties. This research is crucial in developing materials with specific photophysical properties for applications in optoelectronics and photonics (Y. Yamanoi et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational spectral analysis of compounds similar to 9H,9H-Triacontafluoro-8,10-heptadecanedione have been a subject of research, as demonstrated by Mary et al. (2014). Their work provides valuable insights into the molecular behavior and properties of such compounds, which is essential for their application in various scientific fields (Y. Mary et al., 2014).
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-triacontafluoroheptadecane-8,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H2F30O2/c18-4(19,6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)44)2(48)1-3(49)5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)17(45,46)47/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHJIRSEEIEAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H2F30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407235 | |
Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H,9H-Triacontafluoro-8,10-heptadecanedione | |
CAS RN |
36554-97-9 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Triacontafluoro-8,10-heptadecanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36554-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.